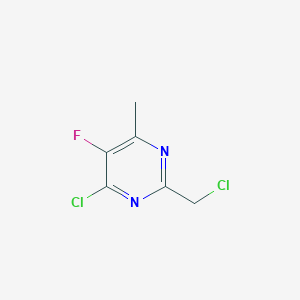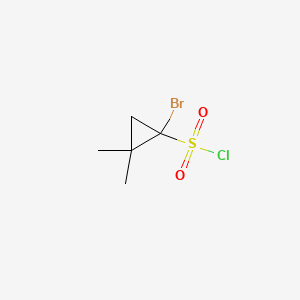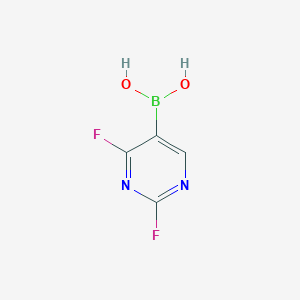![molecular formula C6H8O3S B13465655 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5lambda6-Thiaspiro[24]heptane-5,5,7-trione is a unique compound characterized by its spirocyclic structure, which includes a sulfur atom and three carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarbonyl compound with a sulfur donor, such as thiourea, in the presence of a base. The reaction is usually carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5lambda6-Thiaspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as in the development of new pharmaceuticals.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfur atom and carbonyl groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, or other biological molecules, potentially altering their function. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: This compound has a similar spirocyclic structure but includes a carboxylic acid group.
Thiaspiro[2.4]heptane derivatives: Various derivatives of thiaspiro[2.4]heptane with different substituents on the spirocyclic ring.
Uniqueness
5lambda6-Thiaspiro[24]heptane-5,5,7-trione is unique due to its specific combination of a sulfur atom and three carbonyl groups within a spirocyclic structure
Propriétés
Formule moléculaire |
C6H8O3S |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
5,5-dioxo-5λ6-thiaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C6H8O3S/c7-5-3-10(8,9)4-6(5)1-2-6/h1-4H2 |
Clé InChI |
VWUFQRGVQKKZSW-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CS(=O)(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)

![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)


